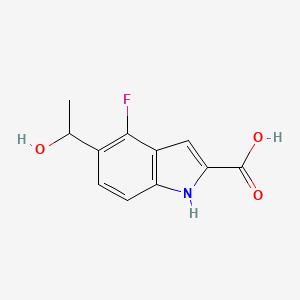

4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

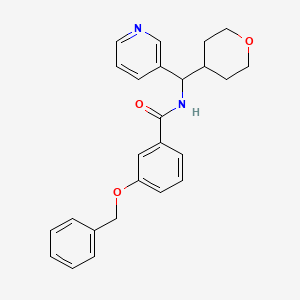

The compound “4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives have a wide range of biological activities and are found in many important natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, with the mentioned functional groups attached at the specified positions. The presence of the fluorine atom would introduce an element of electronegativity, potentially influencing the compound’s reactivity .Chemical Reactions Analysis

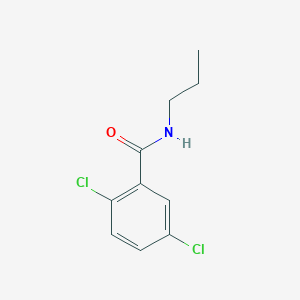

The reactivity of this compound would be influenced by the functional groups present. The fluorine atom, being highly electronegative, might make the compound more reactive towards nucleophilic substitution reactions. The carboxylic acid group could undergo reactions typical for this functional group, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylic acid group and the electronegative fluorine atom might influence its solubility properties .Aplicaciones Científicas De Investigación

Metabolic Pathways

One study focused on the metabolism and disposition of a compound closely related to the specified chemical, revealing insights into its metabolic pathways in humans. The research showed the compound's biotransformation via oxidative deamination leading to several metabolites, highlighting its metabolism involved both renal and metabolic components (Shaffer et al., 2008).

Anticancer and Antimicrobial Applications

Research on derivatives of indole-carboxylic acids has demonstrated significant antimitotic activity in cancer cell lines, providing a foundation for developing potential anticancer therapies (Kryshchyshyn-Dylevych et al., 2020). Another study on heterocycles derived from indole-carbohydrazides revealed antimicrobial, antiinflammatory, and antiproliferative activities , suggesting their utility in designing new therapeutic agents (Narayana et al., 2009).

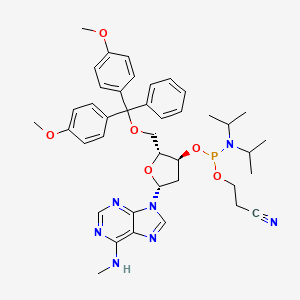

Synthesis and Chemical Properties

The synthesis of hydroxyindole-3-carboxylic acids from benzyloxyindoles has been documented, contributing to the chemical synthesis domain and expanding the toolbox for creating indole-based compounds with potential biological activities (Marchelli et al., 1969).

Antiviral Activity

A study on substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives showed antiviral properties against various viruses, indicating the potential for developing new antiviral drugs (Ivachtchenko et al., 2015).

Catalytic and Biological Activities

The catalytic activity of nickel ferrite nanoparticles in the synthesis of indole-derived compounds has been investigated, showing biological activities including antioxidant and antimicrobial properties, underscoring the versatility of indole-based compounds in various applications (Rao et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-5(14)6-2-3-8-7(10(6)12)4-9(13-8)11(15)16/h2-5,13-14H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQVQTBXGGVADS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C2=C(C=C1)NC(=C2)C(=O)O)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-2-azaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid](/img/structure/B2632817.png)

![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2632818.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2632822.png)

![4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2632824.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2632828.png)

![2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2632830.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2632833.png)